molecular formula C13H15N3O2 B2591476 4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2415471-73-5

4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2591476
CAS No.: 2415471-73-5
M. Wt: 245.282
InChI Key: PQTIDENFBJHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound that features a pyridine ring linked to an azetidine ring, which is further connected to a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Mechanism of Action

The mechanism of action of 4-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-methyl-4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-11(6-15-18-10)7-16-8-13(9-16)17-12-2-4-14-5-3-12/h2-6,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIDENFBJHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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